Butabindide oxalate
Butabindide oxalate
Butabindide is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2; Ki = 7 nM). It is selective for CCK-inactivating peptidase/TPP-2 over a panel of serine proteases (Kis = >1 μM) as well as CCK receptors (Kis = >0.1 mM). Butabindide (0.1-100 μM) increases levels of CCK octapeptide in depolarized rat cerebral cortex slices. In vivo, butabindide inhibits CCK-inactivating peptidase/TPP-2 in mouse liver and brain (ID50s = 1.1 and 6.8 mg/kg, respectively). It also enhances CCK octapeptide-induced delay in gastric emptying and reduces food intake in mice.
Brand Name:
Vulcanchem
CAS No.:
185213-03-0
VCID:
VC0184811
InChI:
InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1
SMILES:
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O
Molecular Formula:
C19H27N3O6
Molecular Weight:
393.4 g/mol
Butabindide oxalate
CAS No.: 185213-03-0
Cat. No.: VC0184811
Molecular Formula: C19H27N3O6
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Butabindide is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2; Ki = 7 nM). It is selective for CCK-inactivating peptidase/TPP-2 over a panel of serine proteases (Kis = >1 μM) as well as CCK receptors (Kis = >0.1 mM). Butabindide (0.1-100 μM) increases levels of CCK octapeptide in depolarized rat cerebral cortex slices. In vivo, butabindide inhibits CCK-inactivating peptidase/TPP-2 in mouse liver and brain (ID50s = 1.1 and 6.8 mg/kg, respectively). It also enhances CCK octapeptide-induced delay in gastric emptying and reduces food intake in mice. |
|---|---|
| CAS No. | 185213-03-0 |
| Molecular Formula | C19H27N3O6 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid |
| Standard InChI | InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 |
| Standard InChI Key | KKMJFDVOXSGHBF-SLHAJLBXSA-N |
| Isomeric SMILES | CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O |
| SMILES | CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O |
| Canonical SMILES | CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O |
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